molecular formula C11H13NOS B570831 1-Benzothiazol-2-yl-butan-1-ol CAS No. 120821-89-8

1-Benzothiazol-2-yl-butan-1-ol

Cat. No.: B570831
CAS No.: 120821-89-8
M. Wt: 207.291
InChI Key: QUALWCUMELJQRF-UHFFFAOYSA-N
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Description

1-Benzothiazol-2-yl-butan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiazol-2-yl-butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzothiazol-2-yl-butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, interfere with DNA synthesis, and modulate signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • Benzothiazole-2-carboxylic acid

Comparison: 1-Benzothiazol-2-yl-butan-1-ol is unique due to its specific structure, which includes a butanol moiety attached to the benzothiazole ring. This structural feature imparts distinct chemical and biological properties compared to other benzothiazole derivatives. For example, the presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can enhance its biological activity .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-5-9(13)11-12-8-6-3-4-7-10(8)14-11/h3-4,6-7,9,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUALWCUMELJQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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